N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine
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Overview
Description
N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine is a complex organic compound characterized by the presence of nitro groups and a trifluoromethyl group attached to a naphthalene ring
Preparation Methods
The synthesis of N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a naphthalene derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Scientific Research Applications
N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application. The compound’s effects are mediated by its ability to form stable complexes with target molecules, thereby altering their function .
Comparison with Similar Compounds
N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine can be compared with similar compounds such as:
N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide: This compound shares a similar nitro and trifluoromethyl substitution pattern but differs in its core structure.
Methyl N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-N-ethylcarbamate: Another related compound with similar functional groups but different overall molecular architecture.
Properties
CAS No. |
88965-43-9 |
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Molecular Formula |
C17H9F3N4O6 |
Molecular Weight |
422.27 g/mol |
IUPAC Name |
N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine |
InChI |
InChI=1S/C17H9F3N4O6/c18-17(19,20)12-7-10(22(25)26)8-14(23(27)28)15(12)21-13-6-5-9-3-1-2-4-11(9)16(13)24(29)30/h1-8,21H |
InChI Key |
AZCYBMFRJNLQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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